molecular formula C8H7NS B1583463 4-(Methylthio)benzonitrile CAS No. 21382-98-9

4-(Methylthio)benzonitrile

Cat. No. B1583463
CAS RN: 21382-98-9
M. Wt: 149.21 g/mol
InChI Key: RPVGEEHGKIFQFO-UHFFFAOYSA-N
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Description

“4-(Methylthio)benzonitrile” is a chemical compound with the molecular formula C8H7NS . It has an average mass of 149.213 Da and a monoisotopic mass of 149.029922 Da . It is used in the preparation of 4-cyanobenzenethiol .


Synthesis Analysis

The synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches . A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent . The results indicated that hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt was an expert alternative to hydroxylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of “4-(Methylthio)benzonitrile” can be represented by the SMILES string CSc1ccc(cc1)C#N .


Chemical Reactions Analysis

The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most interesting and advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .


Physical And Chemical Properties Analysis

“4-(Methylthio)benzonitrile” has a density of 1.1±0.1 g/cm³, a boiling point of 273.5±23.0 °C at 760 mmHg, and a flash point of 119.2±22.6 °C . It has a molar refractivity of 44.0±0.4 cm³, and a molar volume of 130.3±5.0 cm³ .

Scientific Research Applications

  • Surface-Enhanced Raman Scattering Studies :

  • Synthesis of 4-Cyanobenzenethiol :

  • Preparation of cis-Bis (benzonitrile)dichloroplatinum (II) :

  • Preparation of Bis (benzonitrile)palladium (II) chloride :

  • Preparation of 3-(Chloromethyl)benzonitrile :

  • Preparation of 4-[(Trimethylsilyl)ethynyl]benzonitrile :

Safety And Hazards

“4-(Methylthio)benzonitrile” is considered hazardous. It is toxic in contact with skin and harmful if swallowed or inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methylsulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVGEEHGKIFQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343620
Record name 4-(Methylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)benzonitrile

CAS RN

21382-98-9
Record name 4-(Methylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylthio)benzonitrile
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Synthesis routes and methods

Procedure details

With stirring (20 rpm), a turbine dryer is charged at room temperature with 4000 parts by weight of anhydrous sodium sulfate, 950 parts by weight of 4-(methylthio)benzaldehyde and 538.4 parts by weight of hydroxylammonium sulfate. Following evacuation to 25 mbar, the mixture is heated to 80° C. and stirred at this temperature for 3 hours. It is subsequently heated at 130° C. and held for 30 minutes at the same pressure. A total of about 240 parts by weight of water are removed by distillation altogether. The distillation of the nitrile is initiated and controlled by reduction of the pressure to 5 mbar and subsequent raising of the jacket temperature to 150° C. 708 parts by weight of 4-(methylthio)benzonitrile are obtained with a purity of over 98% (TLC), and also 18 parts by weight of a mixed fraction essentially consisting of 4-(methylthio)benzonitrile and 4-(methylthio)benzaldehyde. The collected 4-(methylthio)benzonitrile has a melting point of 61°-63° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
SS Yi, K Kim, MS Kim - Journal of Raman spectroscopy, 1993 - Wiley Online Library
Surface‐enhanced Raman scattering of 4‐(methylthio)benzonitrile (4MTB) adsorbed on a silver surface was investigated. The molecule was found to adsorb on the surface via its …
P Hughes, J Clardy - The Journal of Organic Chemistry, 1995 - ACS Publications
The aryl bromide (2.5 mmol) and THF (6 mL) are added by syringe to a 25 mL round bottom flask under positive argon. The magnetically stirred solution is cooled to-94 C (internal …
Number of citations: 3 pubs.acs.org
E Lee, SS Yi, MS Kim, K Kim - Journal of molecular structure, 1993 - Elsevier
Spectral shifts of ν(CN) bands occurring when aromatic nitriles adsorb on silver surfaces have been investigated by surface-enhanced Raman scattering (SERS). Attention has been …
Number of citations: 5 www.sciencedirect.com
DS Perlow, MS Kuo, HM Moritz, JS Wai… - Synthetic …, 2007 - Taylor & Francis
Practical syntheses of 4‐fluoro‐2‐(methylthio)benzylamine 1 and the corresponding 2‐methylsulfonyl analog 2 are reported. The methylthio moiety was introduced regioselectively by …
Number of citations: 9 www.tandfonline.com
YJ Kwon, SB Lee, K Kim, MS Kim - Journal of molecular structure, 1994 - Elsevier
The surface-enhanced Raman scattering of 4-(methylthio)benzoic acid has been investigated in aqueous silver sol and at a silver electrode. The molecule was found to adsorb on the …
Number of citations: 50 www.sciencedirect.com
DR Carter, FP Boer - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
The molecular and crystal structures of the title compound have been determined by three-dimensional X-ray diffraction methods from diffractometer data. Crystals are triclinic, space …
Number of citations: 0 pubs.rsc.org
K Stratmann, DL Burgoyne, RE Moore… - The Journal of …, 1995 - ACS Publications
The aryl bromide (2.5 mmol) and THF (6 mL) are added by syringe to a 25 mL round bottom flask under positive argon. The magnetically stirred solution is cooled to-94 C (internal …
Number of citations: 2 pubs.acs.org
R Panwar, I Althagafi, R Shaw, A Elagamy, C Shah… - Tetrahedron, 2020 - Elsevier
A base-promoted strategic synthesis of various functionalized thiomethylated-benzenes has been established from aryl/heteroaryl/cyclopropyl methyl ketone. We can directly access the …
Number of citations: 4 www.sciencedirect.com
N Broden - 2014 - scholars.carroll.edu
Copper nitrile systems were explored to determine the change in nitrile nucleophilicity upon coordination to copper. Both Cu(I) and Cu(II) were explored. Complexes bearing …
Number of citations: 0 scholars.carroll.edu
KJ Rutan, FJ Heldrich, LF Borges - The Journal of Organic …, 1995 - ACS Publications
As part of our investigation into the preparation of retrograde axonally transported fluorescent-imaging agents1 (RATFIA), we desired an expedient method to convert aryl halides into …
Number of citations: 25 pubs.acs.org

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